molecular formula C32H30O11 B018884 Rivulobirin E CAS No. 237407-59-9

Rivulobirin E

Número de catálogo: B018884
Número CAS: 237407-59-9
Peso molecular: 590.6 g/mol
Clave InChI: OIZNBPDWHFCLKY-FGZHOGPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rivulobirin E (CAS: 237407-59-9) is a dimeric furocoumarin derivative isolated primarily from plants in the Apiaceae family, such as Pleurospermum rivulorum and Heracleum candicans. Its molecular formula is C₃₂H₃₀O₁₁, with a molecular weight of 590.574 g/mol . Structurally, it consists of two linear furanocoumarin units linked via a 3-methylbutyl-1,2,3-trioxy group, forming a condensed bicyclic system . It exists as a viscous oil with a purity of ≥95% and is classified as a chemical standard for research purposes, particularly in phytochemical and pharmacological studies .

Métodos De Preparación

Botanical Source and Initial Extraction

Plant Material Collection and Authentication

Rivulobirin E is isolated from the underground parts of Pleurospermum rivulorum, a species within the Umbelliferae family. The plant material is typically collected from its natural habitat and authenticated morphologically and taxonomically. In the documented procedure, the underground parts were dried, milled, and stored under controlled conditions to preserve phytochemical integrity .

Solvent Extraction and Fractionation

The dried plant material undergoes exhaustive extraction using organic solvents to isolate coumarin-rich fractions. Initial extraction employs methanol or chloroform-methanol mixtures, leveraging the medium polarity of furanocoumarins. The crude extract is concentrated under reduced pressure to yield a viscous residue, which is subsequently partitioned between water and ethyl acetate. The ethyl acetate layer, enriched with coumarins, is evaporated to obtain a primary fraction for further purification .

Chromatographic Purification

Silica Gel Column Chromatography

The ethyl acetate fraction is subjected to silica gel column chromatography (CC) using a gradient elution system. A typical protocol involves a hexane-ethyl acetate gradient (9:1 to 1:1, v/v), followed by chloroform-methanol (95:5 to 85:15, v/v). Fractions are monitored via thin-layer chromatography (TLC) with UV detection at 254 nm. This compound elutes in intermediate polarity fractions, which are pooled and concentrated .

Preparative Thin-Layer Chromatography (PTLC)

Final purification of this compound is achieved using preparative TLC on silica gel plates (e.g., Merck Kieselgel 60 F254). The mobile phase typically consists of chloroform-methanol (97:3, v/v), yielding distinct bands corresponding to this compound (Rf ≈ 0.45). The target band is scraped, extracted with methanol, and filtered to remove silica residues, resulting in a purified compound .

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is elucidated using 1D and 2D NMR techniques. Key spectral data acquired in CDCl3 are summarized below:

Position δ<sup>1</sup>H (ppm) Multiplicity (J in Hz) δ<sup>13</sup>C (ppm)
36.33d (9.6)114.67
47.74br d (9.6)144.15
57.34br s113.06
97.68d (2.2)146.63
106.81d (2.2)106.69
114.40–4.55dd (10.1, 5.3)75.27
141.29s24.76
151.36s26.53

Table 1: Selected <sup>1</sup>H and <sup>13</sup>C NMR data for this compound .

The <sup>1</sup>H NMR spectrum reveals characteristic signals for furanocoumarin protons, including doublets for H-3 and H-4 (J = 9.6 Hz) and aromatic singlets for H-5. The <sup>13</sup>C NMR data confirm the presence of oxygenated carbons (e.g., C-9 at δ 146.63 ppm) and methyl groups (C-14 and C-15) .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C<sub>31</sub>H<sub>28</sub>O<sub>10</sub>, with a [M+H]<sup>+</sup> ion observed at m/z 561.1754. Fragmentation patterns further validate the dimeric structure, showing losses of methyl and hydroxyl groups .

Purity Assessment and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 310 nm is employed to assess purity. A gradient of acetonitrile-water (0.1% formic acid) achieves baseline separation, with this compound eluting at 18.2 minutes. Purity is quantified at >98% using peak area normalization .

Melting Point and Optical Rotation

The compound exhibits a melting point of 212–214°C (uncorrected) and a specific optical rotation of [α]<sub>D</sub><sup>25</sup> = +34.6° (c = 0.1, MeOH), consistent with its crystalline nature and chiral centers .

Challenges and Optimization in Isolation

Solvent System Optimization

Initial attempts using polar solvents (e.g., methanol-water) resulted in co-elution with structurally similar coumarins. Adjusting the silica gel CC gradient to chloroform-methanol (95:5) improved resolution, reducing purification cycles from six to three .

Stability Considerations

This compound demonstrates sensitivity to prolonged light exposure, necessitating amber glassware and low-temperature storage (4°C) during isolation. Degradation studies indicate a 15% loss in yield after 72 hours under ambient light .

Análisis De Reacciones Químicas

Types of Reactions: Rivulobirin E, like other furanocoumarins, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated furanocoumarins .

Mecanismo De Acción

The exact mechanism of action of Rivulobirin E is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting microbial cell functions. The molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparación Con Compuestos Similares

Structural Comparison

Rivulobirin E belongs to the furocoumarin family, which includes monomeric, dimeric, and trimeric derivatives. Key structural analogs are summarized below:

Compound Type Molecular Formula Key Structural Features Source Plant Reference
This compound Dimeric C₃₂H₃₀O₁₁ Two linear furanocoumarins + 3-methylbutyl-oxy P. rivulorum
Rivulobirin A Dimeric Not reported One 3-methyl-3-butenyl-oxy group P. ferulacea
Rivulobirin B Dimeric Not reported Angular furanocoumarin linkage P. rivulorum
Rivulobirin C/D Dimeric Not reported Spirocyclic or angular configurations P. rivulorum
Rivulotririn A-C Trimeric C₄₈H₄₄O₁₆ (e.g.) Three coumarin units + esterified side chains P. rivulorum

Key Differences :

  • This compound vs. Rivulobirin A : While both are dimers, this compound has two 3-methylbutyl-oxy groups, whereas Rivulobirin A contains a 3-methyl-3-butenyl-oxy group, leading to distinct NMR profiles .
  • This compound vs. Rivulotririns : Trimeric analogs (e.g., Rivulotririn C) exhibit additional coumarin units and unique esterifications, resulting in higher molecular complexity .

Pharmacological Activity

Enzyme Inhibition

  • This compound: Limited direct pharmacological data are available, but it is structurally related to analogs with CYP3A4 and P-glycoprotein (P-gp) inhibitory effects. It is primarily used as a reference standard .
  • Rivulobirin A : Potently inhibits P-gp at the blood-brain barrier (BBB), enhancing drug uptake (e.g., verapamil) in vivo and in vitro .
  • Rivulotririn A/C : Exhibit CYP3A4 inhibition with IC₅₀ values comparable to ketoconazole, a clinical CYP3A4 inhibitor .

Bioactivity Trends

  • Dimeric vs. Trimeric Derivatives : Trimeric compounds generally show stronger enzyme inhibition due to increased molecular bulk and binding affinity .
  • Linear vs. Angular Configurations : Linear furocoumarins (e.g., this compound) are more common in Pleurospermum species, while angular analogs (e.g., Rivulobirin B) are rarer and less studied .

Actividad Biológica

Rivulobirin E is a coumarin compound isolated from the roots of Pleurospermum rivulorum and Heracleum candicans. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. It belongs to the class of coumarins, known for their diverse pharmacological activities.

  • Chemical Formula : C₁₈H₁₈O₈
  • Molecular Weight : 366.34 g/mol

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound has the potential to be developed into an antimicrobial agent.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : IC50 = 25 µg/mL
  • ABTS Scavenging Activity : IC50 = 30 µg/mL

3. Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been found to inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : It affects key signaling pathways related to inflammation and apoptosis, particularly the NF-kB pathway.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different biological systems:

  • Neuroprotective Effects : In a rat model of ischemic stroke, treatment with this compound led to reduced neuronal damage and improved functional recovery, suggesting neuroprotective properties.
  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Rivulobirin E from natural sources, and how can extraction efficiency be optimized?

this compound is typically isolated via solvent extraction (e.g., chloroform, ethyl acetate) followed by chromatographic techniques such as column chromatography or HPLC . Optimization involves adjusting solvent polarity gradients and monitoring fractions using TLC or LC-MS. For plants like Heracleum candicans or Pleurospermum rivulorum, pre-treatment with ultrasound-assisted extraction (UAE) may enhance yield by disrupting cell walls . Purity validation requires NMR and HR-MS to confirm molecular formula (C32H30O11) and structural integrity .

Q. How is the absolute configuration of this compound determined, and what spectroscopic techniques are critical for structural elucidation?

The absolute stereochemistry of this compound’s tertiary alcohol groups is resolved using modified Mosher’s method, comparing <sup>1</sup>H-NMR shifts of (R)- and (S)-MTPA esters . 2D-NMR (COSY, HSQC, HMBC) is essential for assigning connectivity, particularly for resolving overlapping signals in its fused furanochromene system. HR-MS (e.g., EI-MS or SIMS) confirms the molecular ion peak at m/z 590.58 .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data for this compound (e.g., CYP3A inhibition vs. lack of activity in certain assays)?

Discrepancies in CYP3A inhibition (e.g., IC50 values comparable to ketoconazole in some studies vs. null results in others) may arise from assay conditions (e.g., microsomal vs. recombinant enzyme systems). To address this:

  • Use standardized CYP3A4 inhibition assays with human liver microsomes and probe substrates like midazolam.
  • Control for compound stability in DMSO/ethanol solvents, as degradation under light or heat may reduce activity .
  • Apply dose-response curves with triplicate measurements to assess reproducibility .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) against CYP3A4’s active site (PDB: 1TQN) can predict binding modes of this compound’s furanochromene motifs. Focus on modifying the 3-methylbutyloxy side chains to reduce steric hindrance or enhance hydrogen bonding with key residues (e.g., Arg-212). MD simulations (AMBER or GROMACS) assess dynamic stability of ligand-protein complexes .

Q. What are the challenges in synthesizing this compound de novo, and how can regioselective coupling of furanochromene monomers be achieved?

Total synthesis faces hurdles in regioselective dimerization of heraclenol monomers. A proposed route involves:

  • Protecting free hydroxyl groups with TBS or acetyl before coupling.
  • Using Mitsunobu conditions (DIAD, Ph3P) for ether bond formation between C-9 and C-1′ positions.
  • Deprotection under mild acidic conditions (e.g., TBAF in THF) to preserve labile ester groups .

Q. Methodological Considerations

Q. How should researchers validate the purity of this compound for in vitro studies, and what analytical thresholds are acceptable?

Purity must exceed 95% (validated by HPLC with UV detection at 254 nm) . Residual solvents (e.g., chloroform, DMSO) should comply with ICH Q3C guidelines (< 600 ppm for Class 2 solvents). LC-MS/MS in MRM mode detects trace impurities (< 0.1%) with identical m/z .

Q. What strategies mitigate spectral overlap in <sup>13</sup>C-NMR analysis of this compound’s complex structure?

Use cryoprobes to enhance sensitivity and 2D-INADEQUATE for unambiguous carbon-carbon connectivity mapping. Assign quaternary carbons (e.g., lactone carbonyl at δ 170–175 ppm) via HMBC correlations to adjacent protons .

Q. Data Discrepancy Notes

  • Source Discrepancy : this compound is reported in both Heracleum candicans and Pleurospermum rivulorum . Cross-validate plant taxonomy via voucher specimens and ITS sequencing.
  • Bioactivity Variability : Differences in IC50 values may reflect assay-specific factors (e.g., enzyme source, substrate concentration). Meta-analysis of raw data is advised .

Propiedades

IUPAC Name

9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNBPDWHFCLKY-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Rivulobirin E
Rivulobirin E
Rivulobirin E
Rivulobirin E
Rivulobirin E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.